molecular formula C13H21NO5 B15229587 Methyl (1S,4S)-4-((tert-butoxycarbonyl)amino)-3-oxocyclohexane-1-carboxylate

Methyl (1S,4S)-4-((tert-butoxycarbonyl)amino)-3-oxocyclohexane-1-carboxylate

Cat. No.: B15229587
M. Wt: 271.31 g/mol
InChI Key: PAOZDFKVIXWHGK-IUCAKERBSA-N
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Description

Methyl (1S,4S)-4-((tert-butoxycarbonyl)amino)-3-oxocyclohexane-1-carboxylate is a synthetic organic compound that features a cyclohexane ring substituted with a tert-butoxycarbonyl (Boc) protected amino group, a keto group, and a methyl ester group. This compound is often used as an intermediate in the synthesis of various pharmaceuticals and biologically active molecules due to its versatile functional groups.

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of Methyl (1S,4S)-4-((tert-butoxycarbonyl)amino)-3-oxocyclohexane-1-carboxylate typically involves the following steps:

    Formation of the Cyclohexane Ring: The cyclohexane ring can be synthesized through a Diels-Alder reaction between a diene and a dienophile.

    Introduction of Functional Groups: The keto group can be introduced via oxidation reactions, while the amino group can be added through nucleophilic substitution reactions.

    Protection of the Amino Group: The amino group is protected using tert-butoxycarbonyl chloride in the presence of a base such as triethylamine.

    Esterification: The carboxylic acid group is esterified using methanol and a strong acid catalyst like sulfuric acid.

Industrial Production Methods

In an industrial setting, the production of this compound involves large-scale reactions with optimized conditions to ensure high yield and purity. Continuous flow reactors and automated systems are often employed to maintain consistent reaction conditions and to minimize human error.

Chemical Reactions Analysis

Types of Reactions

    Oxidation: The compound can undergo oxidation reactions to form various oxidized derivatives.

    Reduction: Reduction reactions can convert the keto group to a hydroxyl group.

    Substitution: The Boc-protected amino group can be deprotected under acidic conditions to yield the free amine, which can then undergo further substitution reactions.

Common Reagents and Conditions

    Oxidation: Reagents such as potassium permanganate or chromium trioxide.

    Reduction: Reagents like sodium borohydride or lithium aluminum hydride.

    Substitution: Acidic conditions using trifluoroacetic acid for Boc deprotection.

Major Products

    Oxidation: Oxidized derivatives with additional oxygen-containing functional groups.

    Reduction: Hydroxylated derivatives.

    Substitution: Various substituted amines depending on the nucleophile used.

Scientific Research Applications

Methyl (1S,4S)-4-((tert-butoxycarbonyl)amino)-3-oxocyclohexane-1-carboxylate is used in:

    Chemistry: As an intermediate in the synthesis of complex organic molecules.

    Biology: In the study of enzyme mechanisms and protein-ligand interactions.

    Medicine: As a precursor in the synthesis of pharmaceuticals, particularly those targeting neurological and inflammatory conditions.

    Industry: In the production of fine chemicals and as a building block in material science.

Mechanism of Action

The compound exerts its effects primarily through its functional groups. The Boc-protected amino group can be deprotected to yield a free amine, which can interact with various biological targets. The keto group can participate in hydrogen bonding and other interactions, while the ester group can undergo hydrolysis to release the corresponding carboxylic acid.

Comparison with Similar Compounds

Similar Compounds

  • Methyl (1S,4S)-4-amino-3-oxocyclohexane-1-carboxylate
  • Methyl (1S,4S)-4-((benzyloxycarbonyl)amino)-3-oxocyclohexane-1-carboxylate
  • Methyl (1S,4S)-4-((methoxycarbonyl)amino)-3-oxocyclohexane-1-carboxylate

Uniqueness

Methyl (1S,4S)-4-((tert-butoxycarbonyl)amino)-3-oxocyclohexane-1-carboxylate is unique due to the presence of the tert-butoxycarbonyl protecting group, which provides stability and selectivity in synthetic reactions. This makes it a valuable intermediate in the synthesis of complex molecules.

Properties

Molecular Formula

C13H21NO5

Molecular Weight

271.31 g/mol

IUPAC Name

methyl (1S,4S)-4-[(2-methylpropan-2-yl)oxycarbonylamino]-3-oxocyclohexane-1-carboxylate

InChI

InChI=1S/C13H21NO5/c1-13(2,3)19-12(17)14-9-6-5-8(7-10(9)15)11(16)18-4/h8-9H,5-7H2,1-4H3,(H,14,17)/t8-,9-/m0/s1

InChI Key

PAOZDFKVIXWHGK-IUCAKERBSA-N

Isomeric SMILES

CC(C)(C)OC(=O)N[C@H]1CC[C@@H](CC1=O)C(=O)OC

Canonical SMILES

CC(C)(C)OC(=O)NC1CCC(CC1=O)C(=O)OC

Origin of Product

United States

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